REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[CH:4][CH:3]=1.[C:9](OCC)(=[O:16])[C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Li+]>O1CCCC1>[Cl:1][C:2]1[N:7]=[C:6]([CH2:8][C:9]([C:10]2[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=2)=[O:16])[CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
14.5 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC(=N1)C
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=NC=C1)(=O)OCC
|
Name
|
|
Quantity
|
280 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
over 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Upon complete addition
|
Type
|
CUSTOM
|
Details
|
the cold bath was removed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
methanol was added
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC(=N1)CC(=O)C1=CC=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |